1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea

Description

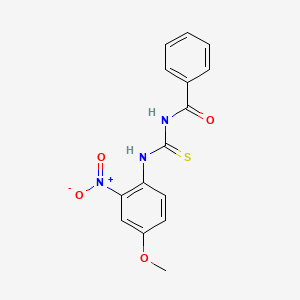

1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea (CAS: 75121-88-9) is a substituted thiourea derivative with the molecular formula C₁₅H₁₃N₃O₄S and a molecular weight of 331.353 g/mol . Its structure comprises a benzoyl group, a 4-methoxy-2-nitrophenyl substituent, and a thiourea (-NH-CS-NH-) backbone. The compound’s unique substituents—a methoxy (electron-donating) group at the 4-position and a nitro (electron-withdrawing) group at the 2-position of the phenyl ring—impart distinct electronic and steric properties. These features influence its chemical reactivity, biological activity, and intermolecular interactions, making it a subject of interest in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-[(4-methoxy-2-nitrophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-22-11-7-8-12(13(9-11)18(20)21)16-15(23)17-14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMQURIPKVDKQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75121-88-9 | |

| Record name | 1-BENZOYL-3-(4-METHOXY-2-NITROPHENYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea typically involves the reaction of 4-methoxy-2-nitroaniline with benzoyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: 4-methoxy-2-nitroaniline and benzoyl isothiocyanate.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures.

Procedure: The 4-methoxy-2-nitroaniline is dissolved in the solvent, and benzoyl isothiocyanate is added dropwise with continuous stirring. The reaction mixture is then stirred for several hours to ensure complete reaction.

Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Chemical Reactions Analysis

1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, resulting in the corresponding amine derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Hydrolysis: The thiourea moiety can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding urea derivative.

Scientific Research Applications

Chemical Synthesis Applications

The compound serves as an important building block in organic synthesis. Its structural characteristics allow for various modifications, making it valuable in the development of more complex organic molecules. Specifically, it can be utilized in:

- Synthesis of Thiourea Derivatives : The compound is used to create new thiourea derivatives that may exhibit enhanced biological activities.

- Development of New Materials : It is explored for creating polymers and coatings with specific properties due to its unique chemical structure.

Antimicrobial Activity

Research has indicated that thiourea derivatives, including 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea, possess significant antimicrobial properties. A study highlighted the effectiveness of related benzoylthiourea derivatives against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating their potential as novel antimicrobial agents .

Anticancer Properties

The compound is being investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation through interactions with specific molecular targets involved in cancer progression. For instance, similar compounds have shown promising results against leukemia and central nervous system cancer cell lines .

Table 1: Anticancer Activity of Related Thiourea Derivatives

| Compound | Cancer Cell Line | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 (Leukemia) | 84.19 |

| 4p | SF-295 (CNS) | 72.11 |

Industrial Applications

In addition to its scientific research applications, this compound is also explored in industrial settings:

- Material Science : Its unique properties are leveraged in the development of advanced materials with tailored characteristics.

- Pharmaceutical Industry : As a lead compound, it serves as a starting point for drug discovery aimed at developing new therapeutic agents with improved efficacy and safety profiles.

Study on Antimicrobial Activity

A study focused on synthesizing new benzoylthiourea derivatives substituted with fluorine atoms demonstrated enhanced antibacterial and antifungal activities against E. coli and Candida albicans. The findings indicated that certain substitutions significantly improved the compounds' efficacy .

Anticancer Research

In another research project assessing the anticancer activity of thiourea derivatives, compounds similar to this compound were tested against multiple cancer cell lines. The results revealed substantial inhibition rates against leukemia and CNS cancer cells, suggesting strong potential for further development .

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation, leading to the suppression of tumor growth. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

1-Benzoyl-3-phenylthiourea (CAS: 4921-82-8)

- Structure : Lacks substituents on the phenyl ring.

- Properties : Simpler electronic profile due to the absence of electron-donating/withdrawing groups.

- Bioactivity : Lower antioxidant and enzyme inhibition activity compared to nitro- or methoxy-substituted analogs, as demonstrated in studies on similar compounds .

1-Benzoyl-3-(4-methoxyphenyl)thiourea

- Properties : The methoxy group enhances solubility and may stabilize hydrogen-bonding networks.

- Bioactivity : Exhibits moderate antioxidant activity (e.g., 45% DPPH scavenging at 100 μM) and acetylcholinesterase inhibition (IC₅₀ ~ 85 μM), attributed to the electron-donating methoxy group .

1-Benzoyl-3-(2-nitrophenyl)thiourea

- Structure : Nitro group at the 2-position of the phenyl ring.

- Properties : Strong electron-withdrawing effect increases acidity of the thiourea NH protons.

- Bioactivity : Higher reactivity in electrophilic substitutions compared to methoxy analogs but may suffer from steric hindrance due to the nitro group’s proximity to the thiocarbonyl .

1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea

- Structure : Chlorine substituents at 2-, 4-, and 5-positions.

- Properties : Chlorine’s electronegativity enhances intermolecular halogen bonding.

- Bioactivity : Demonstrated antimicrobial activity against Staphylococcus aureus (MIC: 12.5 µg/mL), linked to the chloro groups’ hydrophobic interactions .

1-Benzoyl-3-(2-pyridyl)-2-thiourea (CAS: 4921-86-2)

- Structure : Pyridyl group replaces the aromatic phenyl ring.

- Properties : Nitrogen in the pyridyl ring enables metal coordination (e.g., Ni²⁺, Co²⁺), useful in catalysis.

- Applications : Forms stable complexes with transition metals, as shown in crystallographic studies .

Key Comparative Data

Structural and Functional Insights

- Electronic Effects : The 4-methoxy group donates electrons via resonance, while the 2-nitro group withdraws electrons, creating a polarized thiourea backbone. This enhances hydrogen-bonding capacity (N-H···O/S interactions) and influences crystal packing .

- Biological Activity: Nitro-substituted thioureas often exhibit herbicidal and anticancer properties, as seen in analogs like 1-benzoyl-3-(4,5-disubstituted-pyrimidine-2-yl)-thioureas . The target compound’s dual substituents may synergize to improve bioactivity compared to monosubstituted derivatives.

- Synthetic Accessibility : Synthesized via condensation of benzoyl isothiocyanate with 4-methoxy-2-nitroaniline, a method analogous to protocols for related thioureas .

Biological Activity

1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea is a thiourea derivative recognized for its diverse biological activities, particularly in medicinal chemistry. Its unique structural features, including a benzoyl group and nitrophenyl substituents, contribute to its potential as a therapeutic agent. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of electron-withdrawing nitro and methoxy groups.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer. For instance, one study reported that it induced apoptosis in MCF-7 breast cancer cells, evidenced by increased lactate dehydrogenase (LDH) levels and alterations in cell cycle progression .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 225 | Induction of apoptosis, cell cycle arrest |

| PC-3 | 28.7 | Inhibition of proliferation |

| CAKI-1 | 25.9 | Modulation of key enzymes |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. It has been tested against both bacterial and fungal strains, showing promising results in inhibiting growth. For example, it exhibited effective antibacterial activity against Escherichia coli and antifungal activity against Candida albicans, making it a candidate for further development in treating infections .

Table 2: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Candida albicans | 30 µg/mL |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, leading to the suppression of tumor growth and microbial viability. Ongoing research aims to elucidate the precise molecular pathways involved in its action .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- In Vitro Studies : A study demonstrated that treatment with this thiourea derivative resulted in significant cytotoxic effects on cancer cell lines, with a notable increase in apoptotic markers compared to untreated controls .

- High Throughput Screening : In a high-throughput screening assay for inhibitors of Mycobacterium tuberculosis, compounds similar to this compound showed up to 90% inhibition at specific concentrations, indicating potential as an anti-tubercular agent .

Q & A

Basic Research Questions

Q. How can 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea be synthesized, and what analytical techniques validate its purity and structure?

- Synthesis : The compound is typically synthesized via condensation of benzoyl isothiocyanate with 4-methoxy-2-nitroaniline under anhydrous conditions. Solvent selection (e.g., dichloromethane or THF) and reaction temperature (0–25°C) are critical to minimize side reactions like hydrolysis .

- Characterization :

- FT-IR : Confirm the presence of thiourea C=S stretch (~1250 cm⁻¹) and nitro group (~1520 cm⁻¹).

- NMR : Aromatic protons in the benzoyl and methoxyphenyl groups appear as distinct multiplets (δ 7.3–8.5 ppm for benzoyl; δ 6.8–7.2 ppm for methoxyphenyl) .

- X-ray Crystallography : Use SHELX for structure refinement and ORTEP-III for visualizing molecular geometry .

Q. What biological activities are associated with thiourea derivatives, and how can they be experimentally assessed for this compound?

- Thioureas exhibit herbicidal, anticancer, and metal-chelating activities. For this derivative:

- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Metal Chelation : Titrate with transition metals (e.g., Cu²⁺, Fe³⁺) and monitor UV-Vis spectral shifts (e.g., λmax changes at 300–400 nm) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they align with experimental data?

- DFT Workflow :

Optimize geometry using B3LYP/6-31G(d) .

Calculate HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient nitro groups lower LUMO energy, enhancing electrophilicity).

Compare theoretical IR/NMR spectra with experimental data; deviations >5% may indicate solvation effects or crystal packing .

- Contradictions : Discrepancies in dipole moments or charge distribution between theory and experiment often arise from neglecting crystal field effects .

Q. What challenges arise in resolving the crystal structure of this thiourea derivative, and how can they be mitigated?

- Challenges :

- Disorder in Nitro/Methoxy Groups : Common due to rotational flexibility. Use restraints in SHELXL refinement .

- Weak X-ray Diffraction : Crystallize from slow evaporation in DMSO/EtOH mixtures to improve crystal quality.

Q. How does the substitution pattern (methoxy vs. nitro groups) influence the compound’s stability under thermal or photolytic conditions?

- Thermolysis Studies :

- Heat in dioxane (100°C) and monitor via TGA/DSC. Nitro groups destabilize the structure, leading to decomposition ~200°C .

- Compare with analogs (e.g., 1-benzoyl-3-(4-hydroxyphenyl)thiourea) to isolate substituent effects .

Methodological Guidance for Data Interpretation

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

- Case Example : If NMR suggests planar geometry but X-ray shows torsional angles >30°, consider dynamic effects in solution (e.g., restricted rotation) vs. static crystal packing. Use variable-temperature NMR to probe conformational flexibility .

Q. What strategies optimize the synthesis of analogous thioureas for structure-activity relationship (SAR) studies?

- Varying Substituents :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.